1-[(4-Bromophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAZZCMJKPUFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Bromophenyl)methyl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions. The presence of the bromophenyl group is crucial as it enhances the compound's biological properties. Various synthetic routes have been explored, including traditional methods and microwave-assisted techniques, which have shown to yield high purity and yield.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of azetidinone derivatives. For instance, compounds containing the azetidine ring have demonstrated potent activity against various bacterial strains. The structure-activity relationship (SAR) indicates that substituents on the azetidine ring significantly influence antimicrobial efficacy.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| S. aureus | 15 µg/mL | |
| P. aeruginosa | 10 µg/mL |
Anticancer Properties
Recent research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and inhibition of tubulin polymerization.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| MDA-MB-231 | 30 | Tubulin destabilization |
| Prostate Cancer | 20 | Cell cycle arrest (G2/M phase) |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been identified as an inhibitor of several enzymes, including human tryptase and chymase, which are involved in inflammatory processes.
- Tubulin Interaction : The compound binds to tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cells treated with this compound, leading to programmed cell death.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 25 nM, with flow cytometry confirming an increase in apoptotic cells.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited growth at MIC values comparable to established antibiotics.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine in the 4-position (target compound) enhances lipophilicity compared to fluorine (), which may improve blood-brain barrier penetration but reduce solubility .
Functional Group Variations in Aromatic Amines
Key Observations :
- Heterocyclic vs.
- Diamine Synthesis: Hydroamination of 1-(4-bromophenyl)but-3-en-1-amine () yields a 1,4-diamine with a morpholino group, showcasing divergent synthetic pathways compared to azetidine-based compounds .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Salt Formation: Carbamate salts () improve aqueous solubility but may reduce bioavailability in non-ionized environments .
- Fluorine vs. Bromine : Fluorine analogs (e.g., ) exhibit lower molecular weights and logP values, favoring renal excretion over tissue accumulation .
Preparation Methods
Alkylation of Azetidin-3-amine with 4-Bromobenzyl Halides
- Reagents: Azetidin-3-amine, 4-bromobenzyl bromide or chloride, base (e.g., potassium carbonate or sodium hydride).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Room temperature to moderate heating (25–80 °C).
- Mechanism: Nucleophilic substitution where the amine nitrogen attacks the benzylic carbon bearing the bromide, forming the N-(4-bromobenzyl)azetidin-3-amine.
This method is favored for its straightforwardness and good yields, allowing selective monoalkylation.
Cyclization of 2-Substituted-1,3-Propanediols via Bis-Triflates
- Starting Materials: 2-(4-bromophenyl)-1,3-propanediol derivatives.
- Activation: Conversion of diols to bis-triflates in situ.
- Cyclization: Treatment with primary amines or ammonia leads to ring closure forming the azetidine ring.
- Reference: This method has been reported for related 1-[(3-bromophenyl)methyl]azetidin-3-amine synthesis and is adaptable for 4-bromo substitution.
Bromination of Azetidinyl Benzyl Precursors
- In cases where the azetidine ring is preformed with a benzyl substituent, selective bromination at the 4-position of the phenyl ring can be achieved using brominating reagents such as N-bromosuccinimide (NBS) under controlled conditions.
- This two-step approach—first forming N-benzylazetidin-3-amine, then brominating—allows for regioselective introduction of bromine.
Comparative Analysis of Preparation Routes
| Preparation Route | Advantages | Disadvantages | Typical Yield (%) | References |
|---|---|---|---|---|
| Alkylation of azetidin-3-amine with 4-bromobenzyl halide | Simple, direct, good selectivity | Requires preparation of halide precursor | 70–85 | |
| Cyclization via bis-triflates of 2-substituted-1,3-propanediols | Enables ring formation and substitution in one step | Multi-step precursor synthesis | 60–75 | |
| Bromination of N-benzylazetidin-3-amine | Regioselective bromination possible | Requires careful control to avoid overbromination | 65–80 |
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, dichloromethane | Polar aprotic solvents preferred |
| Base | Potassium carbonate, sodium hydride | Facilitates deprotonation and nucleophilic attack |
| Temperature | 25–80 °C | Higher temperatures may increase rate but risk side reactions |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Ensures high purity for research applications |
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Alkylation | Azetidin-3-amine, 4-bromobenzyl bromide, base | DMF, 50 °C, 12 h | This compound |
| 2 | Cyclization via bis-triflates | 2-(4-bromophenyl)-1,3-propanediol, triflic anhydride, amine | In situ triflate formation, followed by amine treatment | Azetidine ring formation with bromophenyl substituent |
| 3 | Bromination | N-benzylazetidin-3-amine, NBS | DCM, 0–25 °C, 2–6 h | Selective 4-bromo substitution on phenyl ring |
Q & A
Q. What are the recommended synthetic routes for 1-[(4-Bromophenyl)methyl]azetidin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of azetidin-3-amine derivatives with 4-bromobenzyl bromide. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, using DMF as a polar aprotic solvent at 60°C with a 1.2:1 molar ratio of 4-bromobenzyl bromide to azetidin-3-amine improves yields by reducing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Key signals include the azetidine NH proton (~3.5 ppm, broad) and the benzylic CH2 group (δ ~4.2 ppm). Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.3–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 255.07 (M+H)+ .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths and angles, resolving steric or electronic ambiguities .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the azetidine NH group shows high electron density, suggesting hydrogen-bonding interactions with biological targets .
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). The 4-bromophenyl group’s hydrophobic surface area enhances binding affinity in hydrophobic pockets .
Q. What strategies address contradictory biological activity data in different assay systems for derivatives of this compound?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity results across multiple platforms (e.g., MTT assay vs. apoptosis markers like caspase-3) to distinguish false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic rates in vitro vs. in vivo .
Q. What are the critical considerations in designing enantioselective syntheses of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) .
- Chiral Resolution : Use HPLC with a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers and confirm purity via circular dichroism .
Q. How does the 4-bromophenyl substituent influence the azetidine ring’s conformational dynamics in solution and solid states?
- Methodological Answer :
- Solid-State Analysis : X-ray crystallography reveals steric hindrance from the bromophenyl group restricts the azetidine ring to a puckered conformation (endocyclic torsion angle: ~25°) .
- Solution Dynamics : VT-NMR (298–343 K) in DMSO-d6 shows rapid ring inversion at higher temperatures, evidenced by coalescence of NH proton signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
